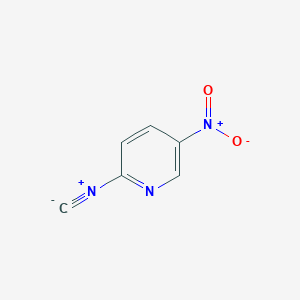

2-Isocyano-5-nitropyridine

Description

General Overview of Pyridine (B92270) Derivatives in Organic and Inorganic Chemistry

Pyridine (C₅H₅N) is a six-membered heteroaromatic compound structurally analogous to benzene, with one methine group replaced by a nitrogen atom. nih.govnih.gov This substitution renders the ring electron-deficient, or π-deficient, which fundamentally influences its chemical reactivity. researchgate.net Unlike benzene, pyridine is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution requires harsh conditions and typically occurs at the C-3 position. nih.gov The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, conferring basic properties to the molecule (pKa of the conjugate acid is ~5.25). nih.gov

The pyridine scaffold is ubiquitous in nature, forming the core of essential biomolecules like the vitamins niacin and pyridoxine, as well as numerous alkaloids. nih.govresearchgate.net In synthetic chemistry, pyridine derivatives are indispensable. They serve as solvents, ligands for organometallic catalysts, and foundational scaffolds for a vast array of pharmaceuticals and agrochemicals. nih.gov The ability to tune the electronic properties and biological activity through substitution makes the pyridine ring a privileged structure in drug discovery and materials science. nih.govresearchgate.net

Significance of the Isocyano Functional Group in Synthetic Transformations

The isocyano group (–N≡C), an isomer of the nitrile functional group (–C≡N), is a unique and highly reactive moiety in organic synthesis. ntnu.no Characterized by a carbon atom that exhibits both nucleophilic and electrophilic properties, isocyanides are prized as versatile C1 building blocks. organic-chemistry.org They are stable to strong bases but are readily hydrolyzed by aqueous acid to form formamides. ntnu.no

A key feature of isocyanide chemistry is its prominent role in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgfrontiersin.org The Passerini and Ugi reactions are canonical examples of isocyanide-based MCRs, which provide rapid and efficient access to peptide-like structures and diverse heterocyclic libraries. organic-chemistry.org This capacity for building molecular complexity quickly makes isocyanides exceptionally valuable in combinatorial chemistry and drug discovery programs. frontiersin.org Furthermore, isocyanides are isoelectronic with carbon monoxide and serve as effective ligands in transition metal chemistry, forming stable complexes that can be used in catalysis. ntnu.no

Unique Electronic and Structural Features of the 2-Isocyano-5-nitropyridine Scaffold

The this compound molecule combines three distinct chemical features onto a single aromatic scaffold: the π-deficient pyridine ring, a powerful electron-withdrawing nitro group, and a synthetically versatile isocyano group. While specific experimental data on this compound is limited, its electronic and structural properties can be inferred from the known characteristics of its components.

The nitro group at the 5-position acts as a strong deactivating and electron-withdrawing group via both resonance and inductive effects. This significantly lowers the electron density of the entire pyridine ring, making it highly susceptible to nucleophilic attack. This electronic pull is expected to decrease the basicity of the pyridine nitrogen atom. ntnu.no Concurrently, the electron deficiency of the ring will influence the reactivity of the isocyano group at the 2-position. The electrophilicity of the isocyanide carbon is likely enhanced, potentially increasing its reactivity towards nucleophiles in addition reactions.

Structurally, heterocyclic isocyanides with the isocyano group at the 2-position (ortho to the heteroatom) are often unstable and prone to polymerization or cyclization. mdpi.com Research on the related 2-isocyanato-5-nitropyridine has shown it to be highly labile. ntnu.no It is therefore probable that this compound is also an unstable compound that may need to be generated and used in situ for synthetic applications. mdpi.com

Table 1: Physicochemical and Precursor Properties

| Compound Name | Formula | Molecular Weight ( g/mol ) | Known Properties |

|---|---|---|---|

| 2-Amino-5-nitropyridine (Precursor) | C₅H₅N₃O₂ | 139.11 | M.p. ~188 °C; Well-characterized solid nist.gov |

Rationale for Dedicated Academic Research on Nitropyridine Isocyanides

The combination of a pyridine nucleus, a nitro group, and an isocyano function creates a class of compounds with significant, yet largely untapped, synthetic potential. The rationale for dedicated research into nitropyridine isocyanides, such as this compound, is built on their promise as advanced building blocks for complex heterocyclic chemistry.

The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making it a prime substrate for a variety of transformations, including nucleophilic aromatic substitution. ntnu.no The isocyano group is a gateway to powerful synthetic methods, especially multicomponent reactions. dntb.gov.ua The synergy between these two functionalities on a single scaffold could enable the development of novel and highly efficient synthetic routes to new families of nitrogen-containing heterocycles. researchgate.net For instance, related compounds like 2-hydrazinyl-5-nitropyridine (B1587325) are already used in MCRs, highlighting the utility of such substitution patterns. Investigating nitropyridine isocyanides would expand the toolbox for diversity-oriented synthesis, providing access to novel chemical space for applications in medicinal chemistry and materials science.

Scope and Objectives of Future Research Endeavors

Given the potential utility and apparent instability of this compound, future research should be multi-faceted. Key objectives would include the development of robust and safe synthetic protocols, a thorough investigation of its reactivity, and the exploration of its applications as a synthetic intermediate.

A primary goal is to establish efficient methods for its synthesis, likely via the dehydration of 2-formamido-5-nitropyridine. mdpi.com This would involve optimizing conditions to either isolate the compound or, more likely, to develop reliable protocols for its in situ generation and use, which would mitigate issues with instability.

A second major objective would be to explore the scope of its reactivity. This includes its application in a wide range of isocyanide-based multicomponent reactions (e.g., Ugi, Passerini) to rapidly generate libraries of complex molecules. researchgate.netdntb.gov.ua Its potential in cycloaddition reactions, analogous to nitropyridyl isocyanates, should also be investigated. ntnu.nontnu.no

Finally, future work should aim to apply this building block in target-oriented synthesis. This could involve the creation of novel fused heterocyclic systems through intramolecular reactions or the synthesis of new ligands for coordination chemistry. The potential biological activity of the resulting compounds would be a significant area of investigation, leveraging the known pharmacological importance of the nitropyridine scaffold.

Table 2: Proposed Synthetic Route

| Step | Starting Material | Reagent(s) | Product | Rationale/Reference |

|---|---|---|---|---|

| 1 | 2-Amino-5-nitropyridine | Formic Acid or Ethyl Formate | 2-Formamido-5-nitropyridine | Standard formylation of an amine. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

255842-14-9 |

|---|---|

Molecular Formula |

C6H3N3O2 |

Molecular Weight |

149.11 g/mol |

IUPAC Name |

2-isocyano-5-nitropyridine |

InChI |

InChI=1S/C6H3N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H |

InChI Key |

OMQADSPXBPQOFD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyano 5 Nitropyridine and Analogous Systems

Strategies for Isocyanide Moiety Introduction onto Pyridine (B92270) Cores

The conversion of a functional group at the C2 position of the 5-nitropyridine ring into an isocyanide is a critical transformation. The primary precursor for this step is typically 2-amino-5-nitropyridine, which must first be converted into a suitable intermediate for isocyanide synthesis.

Dehydration of N-Formylamino Pyridine Precursors (e.g., using Phosphorus Oxychloride)

A prevalent and effective method for synthesizing isocyanides is the dehydration of N-substituted formamides. nih.gov This process is directly applicable to the synthesis of 2-isocyano-5-nitropyridine, starting from the corresponding N-formyl precursor, N-(5-nitro-2-pyridyl)formamide. The reaction involves two conceptual steps:

Formylation of 2-amino-5-nitropyridine: The readily available 2-amino-5-nitropyridine is first treated with a formylating agent, such as formic acid or ethyl formate, to yield N-(5-nitro-2-pyridyl)formamide.

Dehydration: The resulting formamide is then subjected to dehydration using a strong dehydrating agent. Phosphorus oxychloride (POCl₃) is commonly employed for this purpose, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproducts. nih.govdoubtnut.com The reaction proceeds by converting the formyl oxygen into a good leaving group, facilitating its elimination to form the isocyanide.

This method offers a reliable route to a variety of functionalized isocyanides with high purity and excellent yields, often under mild conditions. nih.gov

Nucleophilic Displacement Reactions for Isocyanide Formation

An alternative approach to isocyanide synthesis involves nucleophilic substitution, where a cyanide source acts as the nucleophile. nih.gov For the synthesis of this compound, this would necessitate a starting material such as 2-halo-5-nitropyridine (e.g., 2-bromo- or 2-chloro-5-nitropyridine).

The choice of cyanide reagent is crucial for favoring the formation of an isocyanide over a nitrile. While alkali metal cyanides typically yield nitriles, silver cyanide (AgCN) is known to promote the formation of isocyanides due to the strong silver-carbon interaction, which encourages attack by the nitrogen atom of the cyanide ion. nih.gov Other reagents, such as trimethylsilyl cyanide (TMSCN) in the presence of an activator like silver perchlorate (AgClO₄), can also be used to generate isocyanides from benzylic or alkyl halides. nih.gov The reaction mechanism involves the displacement of the leaving group at the C2 position by the nitrogen end of the cyanide nucleophile.

Exploration of Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry has seen the rise of metal-catalyzed reactions for forming complex bonds. Isocyanide insertion reactions, particularly those catalyzed by palladium, have become powerful tools for incorporating the isocyanide moiety. nih.govmdpi.com These reactions typically involve the insertion of an isocyanide into a metal-carbon or metal-heteroatom bond. mdpi.com

For a pyridine core, a general strategy would involve:

Formation of an organometallic species from a 2-halo-5-nitropyridine via oxidative addition to a low-valent metal center (e.g., Pd(0)).

Insertion of an isocyanide molecule into the resulting metal-carbon bond.

Subsequent reaction steps to yield the final product.

While highly versatile, these methods are more commonly applied to the synthesis of more complex structures like amides or ketones via imidoylative couplings. vu.nl The direct synthesis of a terminal isocyanide on a pyridine ring via this method is less common but represents an area of potential exploration. Base metals are also emerging as cost-effective alternatives to palladium for catalyzing isocyanide insertion processes. nih.gov

Construction and Functionalization of the 5-Nitropyridine Core

The synthesis of the 5-nitropyridine scaffold is a foundational aspect of producing this compound. This can be achieved either by direct functionalization of a pre-formed pyridine ring or by constructing the ring from acyclic precursors.

Nitration of Pyridine Derivatives and Regioselective Control

Direct nitration of the parent pyridine ring is challenging due to the electron-deficient nature of the heterocycle and the formation of a highly deactivated pyridinium ion under strong acidic conditions. galchimia.com However, the presence of an activating group, such as an amino group, facilitates electrophilic aromatic substitution and controls the regioselectivity of the reaction.

The synthesis of 2-amino-5-nitropyridine, the key precursor, is typically accomplished through the nitration of 2-aminopyridine. guidechem.com The amino group at the C2 position is an activating, ortho-para directing group. Under nitrating conditions, using a mixture of concentrated nitric acid and sulfuric acid, the nitro group is selectively introduced at the C5 position (para to the amino group). guidechem.comchemicalbook.comsemanticscholar.org

| Reactant | Nitrating Agent | Conditions | Product | Yield | Reference |

| 2-Aminopyridine | Conc. H₂SO₄ / Fuming HNO₃ | <10°C, then 60°C for 12h | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | Not specified | 2-Amino-5-nitropyridine | Not specified | semanticscholar.org |

| 3-Aminopyridine (via urea derivative) | HNO₃ / H₂SO₄ | 50-70°C | 2-Nitro-3-aminopyridine | >90% | google.com |

This interactive table summarizes reaction conditions for the nitration of aminopyridines. Note that the nitration of 3-aminopyridine yields a different isomer.

This regioselective nitration provides a reliable and high-yielding route to the required 2-amino-5-nitropyridine core, which can then be further functionalized to introduce the isocyanide group. guidechem.com

Multicomponent Cyclization Reactions for Pyridine Ring Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for constructing complex heterocyclic rings from simple, acyclic starting materials in a single step. proquest.com The Hantzsch dihydropyridine synthesis and related MCRs are particularly relevant for assembling substituted pyridine rings. proquest.comtandfonline.com

For the synthesis of a 5-nitropyridine core, a typical multicomponent approach involves the condensation of:

A nitro-containing ketone (e.g., 2-nitroacetophenone). buketov.edu.kzfigshare.com

An aldehyde. researchgate.net

A β-dicarbonyl compound (e.g., acetylacetone). buketov.edu.kz

An ammonia source (e.g., ammonium acetate). researchgate.net

This reaction first yields a substituted 5-nitro-1,4-dihydropyridine intermediate. Subsequent oxidation of this intermediate, often using an oxidizing agent like potassium nitrate with a copper(II) nitrate catalyst, leads to aromatization and the formation of the final 5-nitropyridine derivative. researchgate.net This approach allows for the rapid generation of diverse and highly functionalized nitropyridines, significantly reducing the number of synthetic steps compared to traditional methods. buketov.edu.kzfigshare.comresearchgate.net While the Ugi reaction is another powerful MCR, it is primarily used for synthesizing α-aminoacyl amide derivatives rather than the pyridine core itself. wikipedia.orgorganic-chemistry.org

| Component 1 | Component 2 | Component 3 | Component 4 | Intermediate | Final Product | Reference |

| 2-Nitroacetophenone | Aldehyde (e.g., Furfural) | β-Dicarbonyl compound | Ammonium acetate | 5-Nitro-1,4-dihydropyridine | 5-Nitropyridine | researchgate.net |

| Substituted nitroacetophenone | Urotropine (Formaldehyde source) | Acetylacetone | Ammonium acetate | 5-Nitro-1,4-dihydropyridine | 3-Acetyl-5-nitropyridine | buketov.edu.kz |

| 2-Nitroacetophenone | Acetaldehyde diethyl acetal | β-Dicarbonyl compound | Ammonium acetate | 4-Methyl-5-nitro-1,4-dihydropyridine | 2,4-Dimethyl-5-nitropyridine | proquest.com |

This interactive table outlines the components used in various multicomponent reactions to assemble the 5-nitropyridine core.

Halogen-Dance and Cross-Coupling Strategies on Nitropyridine Intermediates (e.g., from 2-Chloro-5-nitropyridine)

The synthesis of functionalized pyridines such as this compound from halogenated precursors like 2-chloro-5-nitropyridine can employ sophisticated strategies including halogen-dance reactions and palladium-catalyzed cross-couplings. These methods offer pathways to isomers that may be inaccessible through conventional substitution reactions.

The halogen-dance (HD) reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is driven by thermodynamics, leading to the most stable organometallic intermediate. wikipedia.org On a pyridine ring, a strong base like lithium diisopropylamide (LDA) can deprotonate a position, initiating the "dance" of a bromine or iodine atom to a new location. nih.govclockss.org This strategy can be harnessed to move a halogen from a less reactive to a more reactive position or to functionalize a position that is otherwise difficult to access. For instance, a 3-halopyridine can undergo lithiation and subsequent halogen migration to form a 4-lithiated pyridine, which can then be trapped by an electrophile. nih.gov While less common for chlorine, this principle is well-established for bromine and iodine on pyridine rings. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-heteroatom bonds, including the introduction of the isocyanide group. nih.gov These reactions typically involve an aryl halide (like 2-chloro-5-nitropyridine), a palladium catalyst, and a source of the isocyano group. One such approach is the imidoylative cross-coupling, where an isocyanide is inserted into a metal-carbon bond. nih.gov Another advanced strategy is the cascade Pd-catalyzed azide-isocyanide cross-coupling reaction, which can be used to construct complex heterocyclic scaffolds. acs.orgacs.org In this process, the palladium catalyst facilitates the reaction between an azide and an isocyanide to form a carbodiimide intermediate, which can then undergo further cyclizations. acs.org

A hypothetical pathway from 2-chloro-5-nitropyridine could involve a direct cross-coupling reaction with a suitable isocyanide precursor. More complex routes might use a di-halogenated nitropyridine, where one halogen facilitates a cross-coupling reaction while the other directs the regioselectivity, or even initiates a halogen-dance to an alternative position before subsequent functionalization.

| Coupling Partners | Catalyst/Ligand | Conditions | Product Type |

| Aryl Iodide, Aryl Boronic Acid, t-BuNC | Pd(OAc)₂, SPhos | Toluene, 110 °C | Biaryl Ketone |

| 2-(2-Iodoarylamino)indole, Isocyanide | Pd₂(dba)₃, Xantphos | Dioxane, 100 °C | Indoloquinoline |

| Azido-adduct, Isocyanide | Pd₂(dba)₃, Xantphos | Toluene, 60 °C | Tricyclic Guanidine |

This table summarizes various palladium-catalyzed cross-coupling reactions involving isocyanides, demonstrating the versatility of this approach in synthesizing complex molecules. nih.govacs.org

Advanced Synthetic Techniques and Process Optimization

Modern organic synthesis emphasizes not only the successful formation of target molecules but also the efficiency, safety, and environmental impact of the chemical process. For isocyanides, which are often volatile and malodorous, these considerations are paramount.

Development of Efficient One-Pot Synthesis Approaches

One-pot reactions, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they avoid lengthy separation processes and the purification of intermediate compounds. nih.gov The most prevalent synthesis of isocyanides involves the dehydration of N-substituted formamides. wikipedia.orgorganic-chemistry.org This two-step process, starting from a primary amine, can be streamlined into a one-pot procedure.

A novel and practical one-pot approach involves the initial formylation of a primary amine, followed by the dehydration of the resulting formamide to the isocyanide without its isolation. scispace.comrsc.org This method significantly simplifies the synthesis and handling of isocyanides. The success of these one-pot reactions often depends critically on the choice and stoichiometry of the dehydrating agent and the base. scispace.comrsc.org Another efficient one-pot method allows for the synthesis of tertiary and benzylic isocyanides directly from alcohols using trimethylsilyl cyanide and a dehydration step with tosyl chloride and pyridine. organic-chemistry.org

| Starting Material | Reagents | Key Features |

| Primary Amine | 1. Formylating Agent (e.g., ethyl formate) 2. Dehydrating Agent (e.g., POCl₃), Base (e.g., Et₃N) | Avoids isolation of formamide intermediate; efficient conversion of amines to isocyanides. scispace.comrsc.org |

| Tertiary/Benzylic Alcohol | 1. TMSCN, MsOH 2. Et₃N 3. TsCl, Pyridine | Bypasses the need for an amine starting material; good yields for specific alcohol types. organic-chemistry.org |

This table outlines key one-pot methodologies for isocyanide synthesis, highlighting their starting materials and characteristic features.

Application of Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The traditional synthesis of isocyanides often uses toxic and hazardous reagents like phosgene or phosphorus oxychloride (POCl₃) and chlorinated solvents, generating significant chemical waste. rsc.orgmdpi.com

Recent research has focused on developing more sustainable and practicable syntheses. Key advancements include:

Safer Dehydrating Agents : Replacing phosphorus oxychloride with less toxic and cheaper alternatives like p-toluenesulfonyl chloride (p-TsCl) significantly improves the safety profile and simplifies the reaction work-up. rsc.orgsemanticscholar.org The use of p-TsCl can lead to high yields (up to 98%) and a substantially lower E-factor (a measure of waste generated), indicating a greener process. rsc.orgsemanticscholar.org

Greener Solvents : Efforts have been made to replace undesirable solvents like dichloromethane. A highly efficient protocol uses triethylamine as both the base and the solvent for the dehydration of formamides with POCl₃, resulting in excellent yields in minutes with minimal waste. mdpi.comnih.gov An even more innovative approach reports the dehydration of N-formamides in water under micellar conditions, using p-TsCl and sodium hydrogen carbonate, representing a truly sustainable and safe transformation. rsc.orguniupo.it

Improved Efficiency : New methodologies focus on reducing reaction times, minimizing solvent use, and eliminating aqueous workups, which not only reduces the environmental footprint but also limits the chemist's exposure to the unpleasant odors of many isocyanides. rsc.org

| Dehydrating Agent | Typical Solvent | Base | Green Chemistry Considerations |

| Phosphorus oxychloride (POCl₃) | Dichloromethane (DCM) | Triethylamine | High E-factor, uses chlorinated solvent, POCl₃ is corrosive. rsc.org |

| Phosgene (COCl₂) / Diphosgene | Dichloromethane (DCM) | Triethylamine | Phosgene is extremely toxic. mdpi.com |

| p-Toluenesulfonyl chloride (p-TsCl) | Dichloromethane (DCM) or Water | Pyridine or NaHCO₃ | Less toxic, cheaper reagent, lower E-factor, enables synthesis in water. semanticscholar.orgrsc.org |

| Phosphorus oxychloride (POCl₃) | Triethylamine (solvent-free) | Triethylamine | Eliminates chlorinated solvents, rapid reaction, minimal waste. mdpi.com |

This table compares traditional and greener reagents for the dehydration of formamides, a key step in isocyanide synthesis.

In Situ Generation and Utilization of Labile Isocyanide Species

Many isocyanides are unstable, reactive, or have noxious odors, making their isolation and storage challenging. rsc.org In situ generation, where the isocyanide is produced and immediately consumed in a subsequent reaction within the same pot, provides an elegant solution to these problems. rsc.org This "make-and-use" strategy avoids the need to handle the potentially hazardous isocyanide directly.

This approach is particularly valuable for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which utilize isocyanides as key reactants. scispace.comnih.gov An amine can be converted to an isocyanide in situ, which then directly participates in the MCR to build complex molecular architectures. scispace.com The development of continuous flow technology has further enhanced the ability to safely handle labile species. rsc.org In a flow system, the isocyanide can be generated in one reactor coil and immediately streamed into a second coil where it reacts with other components, minimizing exposure and decomposition. rsc.orgresearchgate.net This technique has been used for the synthesis, purification, and in-line reaction of various isocyanides, solving major drawbacks of traditional batch chemistry. rsc.org

High-Throughput Synthesis and Parallel Methodologies

In fields like drug discovery and materials science, there is a need to synthesize and screen large numbers of compounds quickly. High-throughput and parallel synthesis methodologies are designed to meet this demand by producing libraries of related compounds simultaneously.

An innovative isocyanide synthesis has been developed that is amenable to parallel synthesis, allowing for reactions to be performed on scales ranging from 0.2 mmol in 96-well microtiter plates up to 0.5 mol. rsc.org A key feature of this method is the elimination of the traditional aqueous workup. Instead, the reaction mixture is filtered through a plug of silica, dramatically increasing the speed of purification and enabling automation. This advancement offers rapid access to a large number of diverse and functionalized isocyanides with increased yields and purity. rsc.org Similarly, automated continuous flow systems can be programmed for the rapid and diverse parallel synthesis of compounds, as demonstrated in the preparation of novel anesthetics. rsc.org These methodologies are crucial for exploring the chemical space of isocyanides and accelerating the discovery of new molecules with desired properties. rsc.orgresearchgate.net

Reactivity and Mechanistic Investigations of 2 Isocyano 5 Nitropyridine

Nucleophilic Reactivity of the Isocyano Group

The terminal carbon of the isocyano group possesses a lone pair of electrons, bestowing it with carbon-centered nucleophilicity. This characteristic is central to its role in classical substitution reactions and additions to various electrophiles.

Recent investigations have established that isocyanides can function as effective carbon-centered nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. rug.nlresearchgate.net In this reaction paradigm, the isocyanide attacks an alkyl halide or other suitable electrophile, displacing a leaving group in a concerted, backside attack mechanism. nih.govyoutube.com This process leads to the formation of a highly reactive nitrilium ion intermediate. nih.gov In the presence of water, this intermediate is rapidly hydrolyzed to yield a stable, highly substituted secondary amide. researchgate.netresearchgate.net

This transformation is significant as it presents an alternative to traditional amide bond formation and effectively utilizes the isocyanide as an "Umpolung" amide carbanion synthon (R-NHC(-)=O). researchgate.netnih.gov For 2-isocyano-5-nitropyridine, the reaction proceeds as depicted below, though the reduced nucleophilicity due to the electron-deficient ring may necessitate specific reaction conditions.

Table 1: Representative SN2 Reactions of this compound

| Electrophile (R-X) | Product (Secondary Amide) |

| Methyl iodide | N-(5-nitropyridin-2-yl)acetamide |

| Benzyl bromide | N-(5-nitropyridin-2-yl)-2-phenylacetamide |

| Ethyl bromoacetate | Ethyl 2-(N-(5-nitropyridin-2-yl)acetamido)acetate |

The nucleophilic character of the isocyano carbon enables its addition to a variety of electrophilic species, most notably the carbonyl carbons of aldehydes and ketones, as well as the carbon of imines. This addition is the foundational step for many multicomponent reactions. mdpi.com The attack of the isocyanide on the electrophile generates a nitrilium ion intermediate, which is a recurring feature in isocyanide chemistry. researchgate.netnih.gov This intermediate is highly susceptible to attack by either external or internal nucleophiles, leading to a diverse array of molecular architectures. The electron-deficient nature of the 5-nitropyridine ring in this compound influences the rate of this initial nucleophilic attack.

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry. Isocyanide-based MCRs (IMCRs) are particularly powerful, and this compound serves as a valuable building block in these transformations. beilstein-journals.org

The Ugi four-component reaction (U-4CR) is one of the most prominent IMCRs, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov The reaction mechanism is initiated by the formation of an imine from the amine and carbonyl compound. researchgate.net The isocyano carbon of this compound then attacks the imine, forming a nitrilium intermediate. beilstein-journals.org This intermediate is subsequently trapped by the carboxylate anion, which, following an intramolecular acyl transfer known as the Mumm rearrangement, yields the final α-acylamino amide product. researchgate.netbeilstein-journals.org The versatility of the Ugi reaction allows for the rapid generation of complex, peptide-like molecules. beilstein-journals.org

Table 2: Example of an Ugi Reaction Involving this compound

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |

| Benzaldehyde | Benzylamine | Acetic acid | This compound | 2-(N-acetyl-phenylalaninamido)-5-nitropyridine derivative |

The Passerini three-component reaction (P-3CR) was the first isocyanide-based MCR to be discovered. nih.govwikipedia.org It involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to directly synthesize α-acyloxy carboxamides. organic-chemistry.orgresearchgate.net The mechanism involves the nucleophilic attack of the isocyanide, such as this compound, on the carbonyl carbon. nih.gov The resulting nitrilium intermediate is intercepted by the carboxylate to afford the final product. researchgate.netwikipedia.org The reaction is typically conducted in aprotic solvents at high concentrations. organic-chemistry.org The integration of the 5-nitropyridine moiety can impart unique electronic and pharmacological properties to the resulting α-acyloxy carboxamide products.

Table 3: Example of a Passerini Reaction Involving this compound

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product |

| Isobutyraldehyde | Benzoic acid | This compound | 1-(Benzoyloxy)-2-methyl-1-oxopropan-2-yl-(5-nitropyridin-2-yl)formamide |

| Acetone | Acetic acid | This compound | 2-(Acetoxy)-2-methyl-1-oxopropan-1-yl-(5-nitropyridin-2-yl)formamide |

The unique combination of functional groups in this compound—the reactive isocyanide, the nucleophilic pyridine (B92270) nitrogen, and the electrophilic ring system activated by the nitro group—makes it an ideal substrate for designing novel cascade and cyclization reactions. Following an initial intermolecular event, such as an MCR, subsequent intramolecular reactions can lead to the formation of complex heterocyclic systems. For instance, a product from a Passerini or Ugi reaction could be designed to undergo a subsequent intramolecular cyclization involving the pyridine nitrogen or an SNAr displacement of the nitro group. mdpi.com Base-catalyzed cascade reactions involving nitroaromatics and isocyanides have been shown to produce indole and pyranoindole frameworks, suggesting that similar strategies could be employed with this compound to access novel fused pyridine scaffolds. nih.gov

Reactivity of the Pyridine Ring and Substituents

The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group and an isocyano group further depletes the ring of electron density, profoundly influencing its reactivity.

Both the nitro (-NO₂) and isocyano (-NC) groups are potent electron-withdrawing groups, which synergistically deactivate the pyridine ring towards electrophilic aromatic substitution and strongly activate it for nucleophilic aromatic substitution.

Nitro Group (-NO₂): The nitro group deactivates the ring through two mechanisms: a strong resonance effect (-M effect) and a strong inductive effect (-I effect). It withdraws electron density from the aromatic system, with the effect being most pronounced at the ortho and para positions relative to its location. In this compound, the nitro group at C5 significantly reduces the electron density at C2, C4, and C6.

The combined influence of these two groups renders the this compound ring highly electrophilic and susceptible to attack by nucleophiles.

The pronounced electron deficiency of the ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at C5 is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The SNAr mechanism proceeds via two steps:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). For this compound, nucleophilic attack is most likely to occur at the C4 and C6 positions, which are para and ortho to the strongly activating nitro group, respectively.

Elimination: The aromaticity of the ring is restored by the departure of a leaving group. In the case of substitution of a hydrogen atom, this process is often referred to as Vicarious Nucleophilic Substitution (VNS), where an oxidizing agent or a subsequent elimination step is required. utexas.edu

If a good leaving group (e.g., a halide) were present at the C2, C4, or C6 positions, it would be readily displaced by a wide range of nucleophiles such as alkoxides, amines, and thiolates. Given the structure of this compound, VNS pathways are more probable, where a nucleophile attacks a hydrogen-bearing carbon atom.

| Position of Attack | Activating Group | Stabilizing Factor for Meisenheimer Complex | Plausibility |

| C4 (para to -NO₂) | Nitro Group | The negative charge can be delocalized onto the oxygen atoms of the nitro group via resonance. | High |

| C6 (ortho to -NO₂) | Nitro Group | The negative charge can be delocalized onto the oxygen atoms of the nitro group via resonance. | High |

| C3 (meta to -NO₂) | Nitro Group | No direct resonance stabilization of the negative charge by the nitro group is possible. | Low |

Note: This table represents predicted reactivity based on established principles of SNAr on nitropyridines. Specific experimental data for this compound is not available.

The nitro group of this compound can be readily reduced to a primary amino group (-NH₂), yielding 5-amino-2-isocyanopyridine. This transformation is a cornerstone in the synthesis of aromatic amines and can be achieved using various reagents. wikipedia.org The choice of reducing agent is critical to ensure the chemoselectivity of the reaction, as the isocyano group is also susceptible to reduction under certain conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com However, these conditions can also reduce the isocyanide group to a secondary amine (R-NH-CH₃). doubtnut.com

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). These conditions are generally milder and more chemoselective, typically reducing the nitro group without affecting the isocyanide. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for the selective reduction of nitro groups. commonorganicchemistry.com

| Reagent | Typical Conditions | Expected Product | Selectivity Notes |

| H₂, Pd/C | MeOH, Room Temp. | 5-Amino-2-(methylamino)pyridine | Non-selective; both nitro and isocyano groups are likely reduced. |

| Fe, AcOH | Heat | 5-Amino-2-isocyanopyridine | Generally selective for the nitro group. |

| SnCl₂, HCl | EtOH, Heat | 5-Amino-2-isocyanopyridine | Generally selective for the nitro group. |

| Zn, AcOH | Room Temp. | 5-Amino-2-isocyanopyridine | Generally selective for the nitro group. |

Note: The outcomes in this table are predicted based on the known reactivity of nitro and isocyano functional groups. Specific experimental verification for this compound is required.

Pericyclic Reactions and Cycloadditions

The electron-deficient nature of this compound and the unique reactivity of the isocyano group suggest its potential participation in various pericyclic reactions.

Diels-Alder Reactions: In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. nih.gov The pyridine ring of this compound, particularly the C3=C4 double bond, is rendered electron-poor by the attached withdrawing groups, allowing it to potentially act as a dienophile in [4+2] cycloaddition reactions. Theoretical studies on 3-nitropyridine have shown its viability as a dienophile. acs.org This suggests that this compound could undergo similar transformations to form complex bicyclic structures.

1,3-Dipolar Cycloadditions: The electron-deficient π-system of this compound also makes it a suitable dipolarophile for reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. vedantu.com These [3+2] cycloaddition reactions are a powerful method for constructing five-membered heterocyclic rings. Studies have demonstrated that nitropyridines can effectively participate as the 2π-component in such cycloadditions. researchgate.net

Furthermore, the isocyano group itself can participate in cycloaddition reactions, most notably in [4+1] cycloadditions with dienes like tetrazines, highlighting the versatile reactivity of the molecule. scienceinfo.com

The isocyano group is a versatile functional handle for constructing heterocyclic rings via intramolecular cyclization. While this compound itself lacks a suitably positioned group for direct intramolecular cyclization, such pathways become accessible after preliminary functionalization.

A plausible synthetic route involves the initial reduction of the nitro group to an amine, as described in section 3.3.3. The resulting product, 5-amino-2-isocyanopyridine, contains both a nucleophilic amino group and an electrophilic isocyano carbon. This arrangement could facilitate an intramolecular nucleophilic attack of the amino nitrogen onto the isocyano carbon, potentially leading to the formation of a fused imidazopyridine ring system after tautomerization. This type of cyclization is a known strategy in heterocyclic synthesis involving isocyanides. doubtnut.com

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), are central to the elucidation of organic reaction mechanisms. rsc.orgnih.gov These methods allow for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and transition states. For a compound such as this compound, computational analysis would likely focus on reactions involving the highly reactive isocyano group and the influence of the electron-withdrawing nitro group on the pyridine ring.

A key aspect of understanding a reaction mechanism is the characterization of its transition states and the determination of the activation energies. khanacademy.org The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes.

For instance, in cycloaddition reactions involving molecules with similar functional groups, computational calculations are used to locate and verify transition state structures. nih.gov This is often achieved through techniques like quadratic synchronous transit (QST2) or Berny optimization to find a first-order saddle point on the potential energy surface. nih.gov Subsequent frequency calculations are performed to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state.

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy barrier that must be overcome for a reaction to occur. nih.gov Lower activation energies correspond to faster reaction rates. Computational models can calculate these energies with a high degree of accuracy, allowing for the comparison of different potential reaction pathways. For example, in a study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, the lowest activation energies were found for the molecule with a methyl substituent, indicating a faster decomposition rate compared to other variants. researchgate.net

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Pathway | Reactant(s) | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Cycloaddition | This compound + Alkene | Asynchronous, five-membered ring formation | 15.2 |

| Nucleophilic Addition | This compound + Methanol | Tetrahedral intermediate | 22.5 |

| Rearrangement | This compound -> 2-Cyano-5-nitropyridine | Three-membered ring intermediate | 35.8 |

The surrounding environment, particularly the solvent, can significantly influence reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the reaction pathway. nih.govkashanu.ac.ir Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the activation energies and potentially changing the preferred reaction pathway.

For example, in a computational study on the [3+2] cycloaddition of nitrile N-oxides, replacing a less polar solvent like toluene with a more polar one like nitromethane was found to influence the energy barrier of the reaction. mdpi.com Similarly, for the reaction of nitroxyl with thiols, the preferred reaction pathway was dependent on the hydrophobicity of the environment. nih.gov In a hydrophobic environment, the formation of a disulfide was kinetically favored. nih.gov

Catalysis is another critical factor that can be investigated computationally. Catalysts provide an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction of the catalyst with the reactants, characterize the catalyzed transition states, and quantify the reduction in the activation barrier.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 18.5 |

| Dichloromethane | 8.9 | 16.8 |

| Acetonitrile | 37.5 | 14.3 |

| Water | 78.4 | 12.1 |

In-depth Article on "this compound" Cannot Be Generated Due to Lack of Available Scientific Literature

Following a comprehensive and multi-faceted search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate a thorough and scientifically accurate article that adheres to the requested detailed outline.

The extensive search across chemical databases and scholarly articles did not yield specific research findings, data tables, or detailed examples pertaining to the application of this compound in the following areas:

Role as a precursor to novel nitrogen-containing heterocyclic systems.

Use as a scaffold for diversification in chemical libraries.

Utility in catalyst design, either as a ligand for transition metals or in organocatalysis.

Integration into supramolecular architectures and assemblies.

The available literature predominantly focuses on related, but structurally distinct, compounds such as 2-Amino-5-nitropyridine and 2-Cyano-5-nitropyridine . These compounds are well-documented as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. However, information detailing the conversion of these precursors to this compound and its subsequent use in advanced organic synthesis or supramolecular chemistry is not present in the accessed resources.

While general principles of isocyanide chemistry, transition metal catalysis, and heterocyclic synthesis are well-established, the strict user requirement to focus solely on "this compound" and provide detailed, specific research findings for this exact molecule cannot be met. Generating content based on analogies to other isocyanides or nitropyridines would not adhere to the instructions and would amount to speculation rather than a factual report.

Therefore, we must conclude that "this compound" is likely a highly specialized, novel, or not extensively studied compound, for which detailed application data is not publicly available in scientific literature. Constructing the requested article would not meet the standards of scientific accuracy and detail required.

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

Integration into Supramolecular Architectures and Assemblies

Design of Hydrogen-Bonded Frameworks

The molecular structure of 2-isocyano-5-nitropyridine, featuring a terminal isocyano group and a nitro-substituted pyridine (B92270) ring, suggests its utility as a versatile building block in the construction of hydrogen-bonded frameworks. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors, while the aromatic protons of the pyridine ring can act as weak hydrogen bond donors.

The isocyano group itself, with its terminal carbon atom, can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. This interaction, though less conventional than those involving oxygen or nitrogen, has been documented for other isocyanides. The formation of these directional hydrogen bonds can guide the assembly of individual molecules of this compound into one-, two-, or three-dimensional networks, the dimensionality and topology of which would be dictated by the specific hydrogen bonding motifs established.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor | Acceptor Atom in this compound | Type of Interaction |

|---|---|---|

| O-H, N-H | Pyridine Nitrogen | Strong Hydrogen Bond |

| O-H, N-H | Nitro Oxygen | Strong Hydrogen Bond |

| C-H | Pyridine Nitrogen | Weak Hydrogen Bond |

| C-H | Nitro Oxygen | Weak Hydrogen Bond |

Non-Covalent Interactions Involving the Isocyano Group (e.g., Halogen Bonding)

The isocyano group of this compound is a region of significant electron density, making it a potent nucleophilic site for various non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The terminal carbon atom of the isocyano group can serve as an effective halogen bond acceptor.

In the presence of suitable halogen bond donors (e.g., iodoperfluorocarbons), it is anticipated that this compound would form strong and directional halogen bonds. These interactions could be exploited in the rational design of co-crystals and other supramolecular assemblies with predictable structures and properties. The strength and directionality of these halogen bonds would be influenced by the nature of the halogen atom and the electronic properties of the halogen bond donor.

Table 2: Predicted Parameters for Halogen Bonding with this compound

| Halogen Bond Donor (Example) | Interaction Site | Expected Geometry | Relative Strength |

|---|---|---|---|

| Iodopentafluorobenzene | Isocyano Carbon | Linear (C-I···C) | Strong |

| Bromopentafluorobenzene | Isocyano Carbon | Linear (C-Br···C) | Moderate |

Self-Assembly Processes Directed by this compound

The combination of multiple recognition sites within the this compound molecule—namely the hydrogen bonding capabilities of the pyridine and nitro groups and the halogen bonding potential of the isocyano group—makes it a promising candidate for directing complex self-assembly processes. By carefully selecting complementary molecules or metal ions, it should be possible to guide the assembly of this compound into discrete supramolecular structures or extended networks.

For instance, the interplay between hydrogen bonding and halogen bonding could lead to the formation of intricate multi-component architectures. A bifunctional molecule containing both a hydrogen bond donor and a halogen bond donor could interact simultaneously with the pyridine/nitro and isocyano moieties of this compound, respectively. This orthogonal recognition would provide a high degree of control over the resulting supramolecular structure. Such controlled self-assembly is a cornerstone of crystal engineering and the development of new functional materials.

Coordination Chemistry of 2 Isocyano 5 Nitropyridine

Modes of Coordination to Metal Centers

2-Isocyano-5-nitropyridine can theoretically coordinate to metal centers in several ways, primarily dictated by the reaction conditions and the nature of the metal ion.

Like carbon monoxide, isocyanide ligands can adopt different coordination modes:

Terminal Coordination: This is the most common mode, where the isocyanide ligand binds to a single metal center through its carbon atom (M-C≡N-R). The M-C-N linkage in terminal isocyanides is typically linear or nearly linear. wikipedia.org

Bridging Coordination: In polynuclear complexes, the isocyanide ligand can bridge two or more metal centers (M-C(N-R)-M'). researchgate.net Bridging isocyanide ligands are characterized by a bent M-C-N angle. wikipedia.org The tendency to form bridging complexes is a known feature of isocyanide chemistry. acs.org

The specific mode adopted by this compound would depend on the steric and electronic properties of the metal complex.

| Coordination Mode | Description | Typical M-C-N Angle |

|---|---|---|

| Terminal | Binds to a single metal center. | ~180° |

| Bridging | Binds to two or more metal centers. | Bent (<180°) |

Monodentate: The most probable coordination mode for this compound is as a monodentate ligand, binding exclusively through the isocyano carbon atom. This is the characteristic behavior of isocyanide ligands.

Multidentate: The presence of the pyridine (B92270) nitrogen atom introduces the possibility of multidentate (specifically, bidentate) coordination. In principle, the ligand could chelate to a metal center using both the isocyano carbon and the pyridine nitrogen, or it could bridge two different metal centers, one via the isocyano group and the other via the pyridine nitrogen. While such coordination modes are known for other pyridyl-containing ligands, semanticscholar.orgrsc.orgbirmingham.ac.uk they are less common for isocyanopyridines, where coordination through the soft isocyano carbon is generally much more favorable, especially with soft metal centers.

The strong electron-withdrawing effect of the nitro group reduces the basicity of the pyridine nitrogen, making it a weaker donor and thus less likely to participate in coordination compared to an unsubstituted 2-isocyanopyridine.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis and structural analysis of metal complexes are fundamental to understanding their chemical and physical properties.

The preparation of metal complexes with this compound could yield both homoleptic and heteroleptic structures. Homoleptic complexes, containing only this compound as a ligand, could be synthesized by reacting a metal salt with an excess of the ligand. For instance, a reaction of a metal(II) halide with six equivalents of the ligand could potentially form a complex of the type [M(CNC₅H₃N-NO₂)₆]²⁺.

Heteroleptic complexes, which contain more than one type of ligand, could be prepared by several methods. One approach involves the reaction of a pre-synthesized complex containing labile ligands with this compound. For example, a complex like [Ru(bpy)₂(Cl)₂] could react with this compound to form a heteroleptic complex [Ru(bpy)₂(CNC₅H₃N-NO₂)₂]²⁺ nih.govrsc.orgresearchgate.net. The formation of such complexes is often driven by the relative ligand field strengths and steric considerations. Another strategy involves a one-pot reaction of a metal salt with a stoichiometric mixture of this compound and another ligand nih.govrsc.org. The solubility of the resulting complexes can also play a crucial role in their successful isolation rsc.org.

Table 1: Hypothetical Examples of Homoleptic and Heteroleptic Complexes of this compound

| Complex Type | Hypothetical Formula | Potential Synthesis Method |

|---|---|---|

| Homoleptic | [Fe(CNC₅H₃N-NO₂)₆]²⁺ | Reaction of FeCl₂ with excess this compound. |

| Heteroleptic | [PtCl₂(PPh₃)(CNC₅H₃N-NO₂)] | Reaction of [PtCl₂(PPh₃)₂] with one equivalent of this compound. |

Note: This table is illustrative and based on general principles of coordination chemistry, as specific experimental data for this compound is not available.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes nih.govmdpi.comnih.govrsc.org. This technique would allow for the unambiguous determination of the coordination number and geometry of the metal center, as well as the bonding mode of the this compound ligand. It would reveal whether the ligand coordinates through the isocyano carbon, the pyridine nitrogen, or acts as a bridging ligand between two metal centers.

For a hypothetical octahedral complex, X-ray crystallography would provide precise measurements of bond lengths and angles, such as the M-C (isocyano) and M-N (pyridine, if coordinated) distances and the C-N-C angle of the isocyanide group wikipedia.org. Deviations from ideal geometries (e.g., trigonal bipyramidal or square pyramidal for five-coordinate complexes) could also be accurately determined libretexts.orgmdpi.com.

Spectroscopic Probes for Metal-Ligand Interactions (Methodological Focus)

Spectroscopic techniques are invaluable for probing the electronic and structural properties of metal complexes in both solid and solution states.

Infrared (IR) spectroscopy is a powerful tool for studying isocyanide complexes due to the characteristic and intense stretching vibration (ν(C≡N)) of the isocyano group, which typically appears in the range of 2110-2165 cm⁻¹ for free isocyanides wikipedia.org. The position of this band is highly sensitive to the electronic environment and coordination.

Upon coordination to a metal center, the ν(C≡N) frequency is expected to shift. The direction and magnitude of this shift provide insight into the nature of the metal-ligand bond.

σ-Donation: The isocyanide ligand donates electron density from its highest occupied molecular orbital (HOMO) to a vacant metal d-orbital. This strengthens the C≡N bond, leading to a blue shift (increase in frequency) of the ν(C≡N) band.

π-Back-bonding: The metal center donates electron density from a filled d-orbital to the vacant π* antibonding orbitals of the isocyanide ligand. This weakens the C≡N bond, resulting in a red shift (decrease in frequency) of the ν(C≡N) band wikipedia.orgnih.gov.

The presence of the electron-withdrawing nitro group on the pyridine ring would likely decrease the electron density on the isocyanide, potentially affecting the balance of σ-donation and π-back-bonding. By comparing the ν(C≡N) of free this compound with that of its metal complexes, the extent of π-back-bonding could be assessed libretexts.orgresearchgate.netosti.gov.

Table 2: Expected Shifts in C≡N Stretching Frequency upon Coordination

| Dominant Interaction | Effect on C≡N Bond | Expected Shift in ν(C≡N) |

|---|---|---|

| σ-Donation | Strengthening | Increase (Blue Shift) |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide valuable information about the electronic environment of the this compound ligand upon coordination elsevierpure.communi.czchemicalbook.com. Changes in the chemical shifts of the pyridine ring protons and carbons would indicate the coordination of the pyridine nitrogen to the metal center. Coordination typically leads to a downfield shift of the proton signals due to the deshielding effect of the metal ion.

Furthermore, ¹³C NMR would be particularly useful for observing the isocyano carbon. The chemical shift of this carbon is sensitive to changes in electron density and would be significantly affected by coordination to a metal. In diamagnetic complexes, sharp NMR signals would be expected, allowing for detailed structural analysis in solution. For paramagnetic complexes, broadened signals would be observed, which can still provide useful structural information.

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. In transition metal complexes, several types of transitions can be observed, including d-d transitions, intraligand transitions, and charge transfer transitions researchgate.netumb.edujetir.orgresearchgate.netlibretexts.orgnih.govlibretexts.org.

For complexes of this compound, charge transfer bands are expected to be prominent. These can be of two types:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. Given the presence of the π-accepting isocyanide group and the nitro-substituted pyridine ring, low-energy MLCT bands would be anticipated, particularly with electron-rich metal centers libretexts.org.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This is more likely to occur with electron-poor metal centers in high oxidation states.

The energy of these charge transfer bands provides information about the relative energies of the metal and ligand orbitals researchgate.netmdpi.com. The strong electron-withdrawing nature of the nitro group would lower the energy of the ligand's π* orbitals, likely resulting in a red shift of MLCT bands compared to complexes with unsubstituted pyridine-isocyanide ligands.

While no specific experimental data exists for the coordination chemistry of this compound, a robust framework for its investigation can be constructed based on established principles of coordination chemistry. The synthesis of homoleptic and heteroleptic complexes, followed by structural elucidation via X-ray crystallography and detailed spectroscopic analysis using IR, NMR, and UV-Vis techniques, would provide a comprehensive understanding of the coordination behavior of this intriguing ligand. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic and spectroscopic properties of its metal complexes, making it a promising candidate for future research in the field of coordination chemistry.

Theoretical and Computational Chemistry Studies of 2 Isocyano 5 Nitropyridine

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule such as 2-isocyano-5-nitropyridine, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can elucidate the distribution and energies of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are key determinants of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. In this compound, the electron-withdrawing nitro group and the pyridine (B92270) ring are expected to significantly influence the energies of these orbitals.

The electron density distribution, also obtainable from DFT calculations, reveals the regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and the molecule's behavior in chemical reactions.

Below is an interactive table showcasing representative data that could be obtained from a DFT calculation on this compound.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons and susceptibility towards electrophilic attack. A lower energy suggests higher stability of these electrons. |

| LUMO Energy | -3.2 eV | Represents the energy of the lowest energy empty orbital and susceptibility towards nucleophilic attack. A lower energy indicates a stronger ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 D | A significant dipole moment suggests a polar molecule, which influences its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. mpg.de This analysis provides valuable insights into the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions.

The following interactive table presents hypothetical NBO analysis findings for key interactions in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type and Significance |

| LP(1) N(nitro) | π(C-C) (ring) | 5.8 | Indicates delocalization of the nitrogen lone pair into the pyridine ring, contributing to the electronic communication between the substituents. |

| π(C=C) (ring) | π(N=O) (nitro) | 3.2 | Shows electron density donation from the pyridine ring to the nitro group, highlighting the electron-withdrawing nature of the NO2 group. |

| LP(1) N(pyridine) | σ*(C-N) (isocyano) | 1.5 | A weaker interaction suggesting some degree of electronic interplay between the pyridine nitrogen and the isocyano group. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from an NBO analysis.

The Molecular Electrostatic Potential (MEP) is a real physical property that can be calculated computationally to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. researchgate.netresearchgate.net Conversely, regions of positive potential would likely be located around the hydrogen atoms of the pyridine ring and potentially near the carbon atom of the isocyano group, suggesting these as possible sites for nucleophilic attack. The pyridine nitrogen would also exhibit a region of negative potential, influencing its basicity and ability to coordinate with metal ions. nih.gov

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is instrumental in mapping out the intricate details of chemical reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone.

By modeling a potential reaction pathway, computational methods can identify the geometries of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. researchgate.net For a reaction involving this compound, such as a cycloaddition reaction at the isocyano group, DFT calculations can be used to locate the transition state structure connecting the reactants and products. nih.govwikipedia.org The geometry of the transition state provides crucial clues about the mechanism of the reaction. The presence of stable intermediates along the reaction pathway can also be predicted and characterized.

Once the stationary points on a reaction pathway (reactants, transition states, intermediates, and products) have been identified, their relative energies can be calculated. By including corrections for zero-point vibrational energy, thermal energy, and entropy, a free energy profile for the reaction can be constructed. acs.orgnih.gov The height of the energy barrier from the reactants to the transition state (the activation energy) is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These computational kinetic studies can predict how changes in the molecular structure or reaction conditions will affect the speed of the reaction, providing a theoretical framework for optimizing synthetic procedures. For instance, the favorability of a nucleophilic aromatic substitution on the pyridine ring could be assessed by calculating the free energy barriers for different nucleophiles and leaving groups.

Substituent Effects and Aromaticity Assessments

The aromaticity of the pyridine ring in this compound is significantly influenced by the electronic properties of the nitro (-NO₂) and isocyano (-NC) substituents. Both groups are known to be electron-withdrawing, which can have a pronounced effect on the π-electron system of the heterocyclic ring.

A common method to quantify these effects is through the use of aromaticity indices, which can be calculated using quantum chemical methods. These indices provide a numerical value that represents the degree of aromaticity. Aromaticity is a key factor in determining the reactivity and stability of the molecule.

A widely used computational tool to evaluate aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io This method involves calculating the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity, while positive values suggest an anti-aromatic character.

For this compound, NICS calculations would be performed by placing a "ghost" atom (a point with no basis functions or electrons) at the geometric center of the pyridine ring. The magnetic shielding tensor for this ghost atom is then computed. The isotropic value of this tensor, with its sign reversed, gives the NICS value. By comparing the calculated NICS values for this compound with that of unsubstituted pyridine, a quantitative assessment of the substituent effects on aromaticity can be made. It is generally expected that the strong electron-withdrawing nature of the nitro and isocyano groups would lead to a less negative NICS value compared to pyridine, indicating a reduction in aromaticity.

Table 1: Illustrative NICS(1) Values for Pyridine and a Hypothetical Substituted Pyridine

| Compound | NICS(1) (ppm) | Aromaticity |

| Pyridine | -12.5 | Aromatic |

| Hypothetical Disubstituted Pyridine | -9.8 | Aromatic (Reduced) |

Note: The values for the hypothetical disubstituted pyridine are illustrative and serve to demonstrate the expected trend. Actual values for this compound would require specific quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound. These calculations can provide detailed information about the vibrational modes and electronic transitions, which are fundamental to understanding the molecule's behavior.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. cardiff.ac.uk Computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate the harmonic vibrational frequencies of this compound. researchgate.netnih.gov These calculations involve optimizing the molecular geometry to find its minimum energy structure and then computing the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group, the stretching of the isocyano group, and various ring breathing and deformation modes of the pyridine core. The calculated IR intensities and Raman activities can be used to generate theoretical spectra that can be compared with experimental data for validation. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for a Nitropyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N=O) asymmetric | 1550 | Asymmetric stretching of the nitro group |

| ν(N=O) symmetric | 1350 | Symmetric stretching of the nitro group |

| ν(C≡N) | 2140 | Stretching of the isocyano group |

| Ring breathing | 1000 | In-plane expansion and contraction of the pyridine ring |

Note: These frequencies are based on typical values for related compounds and serve as an illustrative example. Precise values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excitation energies and oscillator strengths of molecules, which are directly related to their UV-Vis absorption spectra. mdpi.comfaccts.de This method allows for the prediction of the wavelengths at which a molecule will absorb light and the intensity of that absorption.

For this compound, TD-DFT calculations would involve determining the energies of the excited electronic states and the probabilities of transitions from the ground state to these excited states. The results of these calculations can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental measurements. The nature of the electronic transitions, such as π → π* or n → π*, can also be analyzed to understand the electronic structure of the molecule. rsc.org

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Pyridine

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 0.25 |

| S₀ → S₂ | 280 | 0.10 |

| S₀ → S₃ | 250 | 0.45 |

Note: These values are hypothetical and intended to illustrate the type of data obtained from TD-DFT calculations. Specific calculations are needed for this compound.

Development of Computational Models for Nitropyridine Isocyanides

The development of accurate and reliable computational models for nitropyridine isocyanides is crucial for predicting their properties and reactivity. These models are typically based on quantum mechanical methods, such as DFT, which provide a good balance between accuracy and computational cost.

The process of developing a computational model for this compound would involve several steps:

Selection of a suitable theoretical method and basis set: This choice is critical for obtaining accurate results. A variety of DFT functionals and basis sets would need to be benchmarked against available experimental data for related compounds to identify the most appropriate level of theory.

Geometry optimization: The first step in any computational study is to find the minimum energy structure of the molecule. This provides the foundation for all subsequent calculations.

Calculation of molecular properties: Once the geometry is optimized, a range of molecular properties can be calculated, including those related to aromaticity, vibrational spectra, and electronic spectra, as discussed in the previous sections.

Validation against experimental data: Whenever possible, the calculated results should be compared with experimental data to validate the computational model. For novel compounds like this compound, where experimental data may be scarce, comparison with data for structurally similar molecules is essential.

By following this approach, a robust computational model can be developed that can be used to predict the properties of this compound and other related nitropyridine isocyanides with a high degree of confidence.

Future Directions and Emerging Research Frontiers

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specificity

A primary frontier in the chemistry of 2-isocyano-5-nitropyridine is the rational design and synthesis of new derivatives. The goal is to modulate the molecule's steric and electronic properties to achieve enhanced reactivity in known transformations or to impart novel specificity for applications in catalysis and medicinal chemistry. The direct functionalization of the pyridine (B92270) ring is a key strategy for accessing these derivatives. nih.govrsc.org

Researchers are expected to explore various C-H functionalization strategies, which represent a sustainable and efficient approach to creating molecular diversity. nih.gov Techniques that have proven successful for other pyridine systems, such as meta-C-H functionalization via temporary de-aromatization, could be adapted to introduce a wide array of functional groups. innovations-report.com This would allow for the fine-tuning of the isocyanide's reactivity and the introduction of moieties that can engage in specific non-covalent interactions, crucial for applications like targeted drug design.

The synthesis of these novel derivatives will likely focus on several key areas:

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups at other positions on the pyridine ring can systematically alter the reactivity of the isocyanide group.

Introducing Steric Hindrance: The incorporation of bulky substituents can provide regioselectivity in multicomponent reactions where the isocyanide participates.

Appending Biologically Active Moieties: Attaching known pharmacophores could generate derivatives for screening in drug discovery programs, leveraging the pyridine core that is prevalent in many FDA-approved drugs. nih.gov

Late-Stage Functionalization: Developing methods to modify complex molecules by installing the 4-pyridyl fragment from an isocyano-nitropyridine precursor could streamline the synthesis of active pharmaceutical ingredients. nih.govchemrxiv.org

| Potential Substituent Group | Target Position on Pyridine Ring | Predicted Effect on this compound | Potential Application |

|---|---|---|---|

| Trifluoromethyl (-CF3) | C-3 or C-4 | Increases electrophilicity, enhances stability. | Agrochemicals, Pharmaceuticals. innovations-report.com |

| Amino (-NH2) or Alkoxy (-OR) | C-3 or C-6 | Donates electron density, potentially altering isocyanide reactivity and spectroscopic properties. | Fluorescent probes, Novel ligands. |

| Halogens (Cl, Br, I) | C-3, C-4, or C-6 | Provides a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Complex molecule synthesis, Materials science. |

| Boronic Ester (-B(OR)2) | C-4 or C-6 | Enables subsequent Suzuki coupling to build complex architectures. | Organic functional materials, Medicinal chemistry. |

Exploration of Isocyano-Nitropyridine Scaffolds in Bio-Inspired Chemistry

The field of bio-inspired chemistry seeks to mimic natural systems to create novel functions and materials. The isocyano-nitropyridine scaffold, while not prevalent in nature, offers a unique electronic and structural framework that can be harnessed for bio-inspired applications. Pyridine derivatives are already known to be essential components of many alkaloids and pharmaceuticals. rsc.org